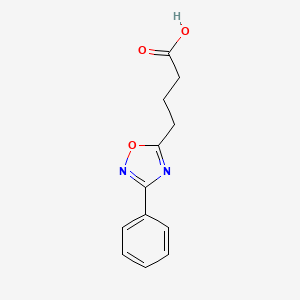

4-(3-苯基-1,2,4-恶二唑-5-基)丁酸

描述

This compound belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .

Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

The IUPAC name of this compound is 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid . The InChI code is 1S/C13H14N2O4/c1-18-10-5-2-4-9 (8-10)13-14-11 (19-15-13)6-3-7-12 (16)17/h2,4-5,8H,3,6-7H2,1H3, (H,16,17) .Chemical Reactions Analysis

The synthesis of 1,2,4-oxadiazoles often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

The molecular weight of this compound is 232.24 . It has a melting point of 102-104 degrees Celsius . It is a powder in its physical form .科学研究应用

酶抑制与结合分析

4-(3-苯基-1,2,4-恶二唑-5-基)丁酸衍生物已被研究其作为酶抑制剂的潜力。一项研究展示了新型基于吲哚的恶二唑骨架与 N-(取代苯基)丁酰胺的合成,这些化合物对脲酶表现出有效的抑制活性。该研究还进行了 Lineweaver-Burk 图评估和结合分析,证实了这些化合物作为药物设计方案中宝贵的治疗剂的潜力,因为它们对细胞膜具有轻微的细胞毒性 (Nazir 等,2018)。

抗肿瘤活性

含有 1,2,4-恶二唑环的化合物已被研究其抗肿瘤特性。例如,合成了天然产物类似物并针对一组细胞系测试了其抗肿瘤活性,一些化合物表现出有效的抗肿瘤活性。这表明 4-(3-苯基-1,2,4-恶二唑-5-基)丁酸衍生物在癌症治疗中的潜在应用 (Maftei 等,2013)。

抗糖尿病潜力

在糖尿病治疗方面,衍生自 4-(3-苯基-1,2,4-恶二唑-5-基)丁酸的 N-取代乙酰胺的基于吲哚的杂化恶二唑骨架显示出有希望的抗糖尿病潜力。这些化合物对 α-葡萄糖苷酶具有显着的抑制作用,表明它们作为先导分子在开发更有效的抗糖尿病剂方面的进一步研究潜力 (Nazir 等,2018)。

作用机制

未来方向

属性

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTVBDKRHBBHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883261.png)

![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)

![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)

![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine](/img/structure/B2883276.png)

![(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2883281.png)

![Methyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2883282.png)